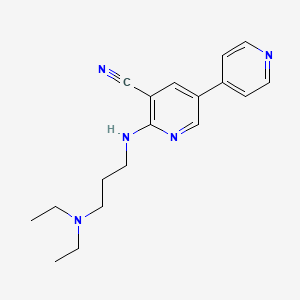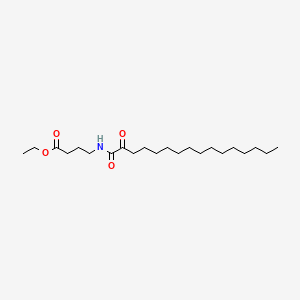![molecular formula C24H26N6O5 B1665935 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide CAS No. 919783-22-5](/img/structure/B1665935.png)
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide
Overview
Description
The compound is also known as AZD-1656 . It has a molecular formula of C24H26N6O5 and a molecular weight of 478.5 g/mol . It is under investigation in clinical trial NCT00747175, which aims to evaluate its safety, tolerability, and P-Glucose after multiple ascending oral doses in Type 2 Diabetes .
Molecular Structure Analysis
The IUPAC name of the compound is 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide . The InChI and SMILES strings provide a textual representation of the compound’s structure .Scientific Research Applications
Diabetes Mellitus Type 2 Management
AZD-1656 has been identified as a potent and selective activator of glucokinase, which plays a crucial role in glucose homeostasis . In clinical pharmacology studies, it has shown promise in lowering HbA1c and fasting plasma glucose levels in type 2 diabetic subjects when administered in varying doses over a 4-month period .
Acute Glucose Regulation
Preclinical studies have demonstrated that AZD-1656 can reduce plasma glucose levels in a dose-dependent manner with a rapid onset of action in normoglycemic insulin-resistant rats and diabetic mice . This suggests its potential application in acute settings where rapid glucose regulation is necessary.
Chronic Kidney Failure
AZD-1656 is being explored for its therapeutic potential in chronic kidney failure, particularly in patients with diabetes. The compound’s ability to modulate glucose levels could help manage the metabolic complications associated with kidney diseases .
Transplant Complications
There is ongoing research into the use of AZD-1656 for reducing transplant complications in diabetic patients. Its immunomodulatory effects are being studied to promote immune tolerance in renal transplant patients with type 2 diabetes .
COVID-19 Management in Diabetic Patients
Clinical trials have been conducted to assess the safety and efficacy of AZD-1656 in diabetic patients hospitalized with COVID-19. The focus is on whether the compound can improve outcomes by managing glucose levels in these patients .
Drug Delivery Research
AZD-1656’s pharmacokinetic properties, such as its potency and cellular selectivity, make it a valuable subject for drug delivery research. Studies aim to optimize its delivery to target tissues, enhancing its therapeutic efficacy .
Preclinical Pharmacology
The compound has been extensively studied in preclinical pharmacology for its glucose-lowering effect in healthy animals. These studies help in understanding the drug’s mechanism of action and potential side effects, such as hypoglycemia .
Reproductive Toxicology
Preclinical reprotoxicology data for AZD-1656 have not identified any specific risks, suggesting that it could be included in studies involving women of child-bearing potential using highly effective contraception .
Mechanism of Action
Target of Action
AZD-1656 is a potent, selective activator of glucokinase (GK) . Glucokinase, also known as hexokinase 4, plays a crucial role in the regulation of carbohydrate metabolism . It acts as a glucose sensor, triggering counter regulatory responses following a change in glucose levels to aid restoration of normoglycemia .
Mode of Action
AZD-1656 interacts with its target, glucokinase, by activating it . This activation induces glucose metabolism and reduces glucose levels, which is beneficial for the treatment of type 2 diabetes . AZD-1656 has shown to reduce plasma glucose levels in a dose-dependent fashion, with a rapid onset of action, in normo-glycaemic insulin resistant rats and diabetic mice .
Biochemical Pathways
The activation of glucokinase by AZD-1656 affects the glucose metabolism pathway . Specifically, it promotes hepatic glucose uptake and glycogen synthesis . This results in a reduction of hepatic glucose output, which is a primary liver dysregulation associated with Type 2 diabetes mellitus .
Result of Action
The activation of glucokinase by AZD-1656 leads to a potent glucose lowering effect . In a Phase 2 study in Japanese type 2 diabetic subjects, AZD-1656, given BID at high (40-200mg/day), medium (20-140mg/day) and low (10-80mg/day) doses over a 4-month period, lowered HbA1c and fasting plasma blood (FPG) glucose levels .
Action Environment
The action of AZD-1656 can be influenced by various factors. For instance, the drug has been tested in different populations, such as Japanese type 2 diabetic subjects . Furthermore, the drug’s efficacy can be influenced by the presence of other blood glucose control agents . .
properties
IUPAC Name |
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5/c1-15-10-27-21(12-25-15)29-23(31)17-7-18(34-16(2)14-33-3)9-19(8-17)35-22-13-26-20(11-28-22)24(32)30-5-4-6-30/h7-13,16H,4-6,14H2,1-3H3,(H,27,29,31)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJHJINOKKDCW-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)OC(C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)NC(=O)C2=CC(=CC(=C2)O[C@@H](C)COC)OC3=NC=C(N=C3)C(=O)N4CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide | |
CAS RN |
919783-22-5 | |
| Record name | AZD-1656 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919783225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1656 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14810 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-{[5-(Azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methylpyrazin-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-1656 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660M185X4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)








![[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1665872.png)
![7-[(1R,2S)-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1665873.png)

